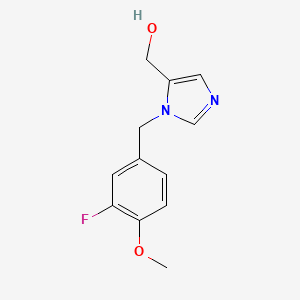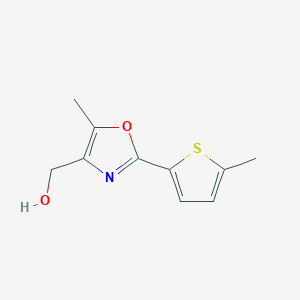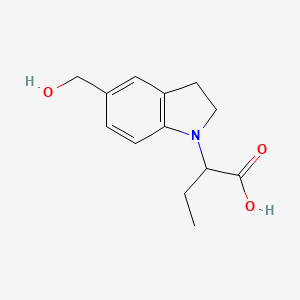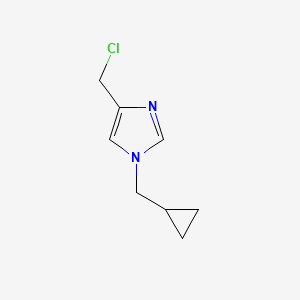
4-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazole
説明
4-(Chloromethyl)-1-(cyclopropylmethyl)-1H-imidazole (CPMI) is a heterocyclic compound with a five-membered ring structure containing one nitrogen atom and four carbon atoms. It is a colorless liquid that has been used for a variety of applications in the chemical and pharmaceutical industries. CPMI has been used as a reagent for the synthesis of various heterocyclic compounds, as a catalyst in organic synthesis, and as a component of various pharmaceutical formulations. In addition, CPMI has been used in the synthesis of a number of pharmaceuticals, including antibiotics, antifungal drugs, and anti-depressants.
科学的研究の応用
Synthesis and Reactivity
The preparation and reactivity of imidazole derivatives have been extensively studied. For example, the synthesis of imidazole compounds via Stille cross-coupling reaction allows for the preparation of activated chloromethyl compounds. These compounds exhibit reactivity towards various electrophiles, leading to the production of substituted imidazoles under specific conditions (Primas et al., 2013). Furthermore, solvent-free synthesis pathways have been developed for obtaining imidazole derivatives, followed by detailed spectroscopic characterization and reactivity studies using DFT calculations and molecular dynamics simulations (Thomas et al., 2018).
Molecular Docking and Computational Studies
Imidazole derivatives have been investigated through molecular docking and DFT studies to evaluate their potential interactions with proteins and their antimicrobial activities. For instance, specific imidazole compounds have shown activity against bacterial strains, with their reactivity and interaction capabilities being explored through computational methods (Thomas et al., 2018).
Catalytic Applications
Certain imidazole derivatives have been utilized as catalysts or in catalytic systems for chemical reactions. The modification of chloromethylated materials with imidazole groups, for instance, has been applied in heterogeneous catalysis for the oxidation of hydrocarbons, showcasing the versatility of these compounds in facilitating chemical transformations (Zadehahmadi et al., 2014).
Chemical Characterization and Interactions
The crystal structures and physicochemical properties of imidazole derivatives have been determined to understand their chemical behavior and potential applications better. This includes studies on the bond lengths, electron density distribution, and interactions with other molecules, providing insights into their structural characteristics and reactivity profiles (Boechat et al., 2016).
特性
IUPAC Name |
4-(chloromethyl)-1-(cyclopropylmethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-3-8-5-11(6-10-8)4-7-1-2-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWWZLPBZXTSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(cyclopropylmethyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




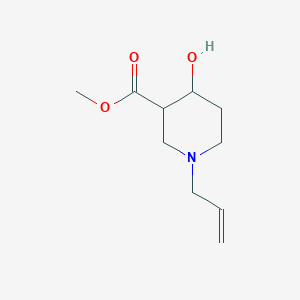
![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478481.png)
![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)
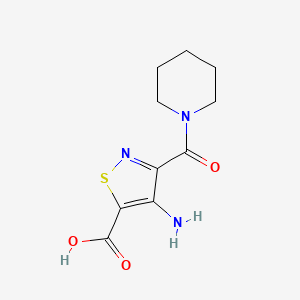


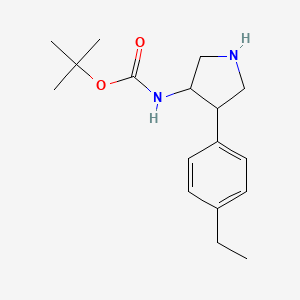
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)
